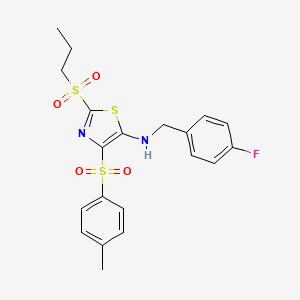

N-(4-fluorobenzyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Description

N-(4-fluorobenzyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a thiazole derivative featuring three distinct substituents:

- 2-(propylsulfonyl): A sulfonyl group with a three-carbon alkyl chain, influencing solubility and steric interactions.

- 4-tosyl (p-toluenesulfonyl): A bulky electron-withdrawing group that stabilizes the thiazole ring and modulates reactivity.

The compound’s molecular formula is C₂₀H₂₀FN₃O₄S₃ (calculated molecular weight: 505.58 g/mol). Its synthesis likely involves multi-step functionalization of the thiazole core, including sulfonylation and amination, as inferred from analogous protocols .

Properties

Molecular Formula |

C20H21FN2O4S3 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C20H21FN2O4S3/c1-3-12-29(24,25)20-23-19(30(26,27)17-10-4-14(2)5-11-17)18(28-20)22-13-15-6-8-16(21)9-7-15/h4-11,22H,3,12-13H2,1-2H3 |

InChI Key |

JJAVCVVIEDBUEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.

Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target compound’s tosyl and sulfonyl groups enhance electrophilicity at the thiazole ring, similar to nitro groups in compound 11a .

- Fluorinated Aromatics: The 4-fluorobenzyl group increases metabolic stability compared to non-fluorinated analogs like 11a .

- Alkyl Chain Effects : The propylsulfonyl group offers intermediate hydrophobicity between methyl (shorter) and aryl (bulkier) substituents, balancing solubility and membrane permeability .

Spectral and Analytical Data

Notable Trends:

Functional Insights :

- The target’s high LogP (3.8) suggests moderate membrane permeability, comparable to chlorophenyl analogs .

Biological Activity

N-(4-fluorobenzyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C18H22F N3O4S2

- Molecular Weight : 430.6 g/mol

- Structure : The compound features a thiazole ring, sulfonyl groups, and a fluorobenzyl moiety that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Several studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation.

- Antimicrobial Effects : Some derivatives show promise against bacterial strains.

Antitumor Activity

A study focused on thiazole derivatives revealed significant antitumor activity in vitro. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected compounds against various cancer cell lines:

| Compound | A549 (Lung Cancer) | HCC827 (Lung Cancer) | NCI-H358 (Lung Cancer) |

|---|---|---|---|

| Compound 1 | 6.75 ± 0.19 μM | 5.13 ± 0.97 μM | 4.01 ± 0.95 μM |

| Compound 2 | 2.12 ± 0.21 μM | 5.13 ± 0.97 μM | 1.73 ± 0.01 μM |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways:

- DNA Binding : Compounds tend to bind within the minor groove of DNA, affecting replication and transcription processes.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in tumor growth and proliferation.

Case Studies

- In Vitro Studies : A comprehensive assay was conducted on multiple human lung cancer cell lines, demonstrating that certain thiazole derivatives showed higher cytotoxicity in two-dimensional cultures compared to three-dimensional systems, suggesting a need for further optimization in drug design.

- Comparative Analysis : A comparative study with standard chemotherapeutic agents (e.g., doxorubicin) indicated that some thiazole compounds exhibit lower toxicity towards normal cells while maintaining efficacy against cancer cells, highlighting their potential as safer therapeutic options.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.